[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid
Overview
Description
[4-(2-Methoxy-ethoxy)-pyrazol-1-yl]-acetic acid is a useful research compound. Its molecular formula is C8H12N2O4 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biomonitoring and Toxicology
A study by Laitinen and Pulkkinen (2005) on biomonitoring of 2-(2-alkoxyethoxy)ethanols and their metabolism to acetic acids highlighted the importance of monitoring occupational exposure to potentially hazardous chemicals. This research is relevant for understanding the toxicological profiles and metabolic pathways of similar acetic acid derivatives, including 4-(2-Methoxyethoxy)-pyrazol-1-yl-acetic acid, in environmental and occupational health contexts (Laitinen & Pulkkinen, 2005).
Chemoprevention and Antioxidant Properties
Research on ellagitannins and their metabolites, including derivatives of acetic acid, has shown potential chemopreventive and antioxidant activities. These findings are crucial for developing dietary interventions or pharmaceuticals aimed at preventing oxidative damage and cancer. For example, the study by Cerdá, Tomás-Barberán, and Espín (2005) on ellagitannins from various food sources suggested that metabolic products related to acetic acid derivatives could serve as biomarkers for dietary exposure and have health-promoting effects (Cerdá, Tomás-Barberán, & Espín, 2005).
Metabolic Disorders and Enzyme Deficiencies
Studies on metabolic disorders and enzyme deficiencies provide insights into the biological roles and clinical implications of acetic acid derivatives. For instance, research on mutations in the 4-hydroxyphenylpyruvic acid dioxygenase gene, leading to tyrosinemia type III and hawkinsinuria, underscores the importance of acetic acid derivatives in metabolic pathways and their potential impact on human health (Tomoeda et al., 2000).
Pharmacokinetics and Drug Metabolism
The pharmacokinetics and metabolism of drugs, including those involving acetic acid derivatives, are critical for drug development and therapeutic efficacy. Research on the metabolism and excretion of selective inhibitors, such as INCB018424, highlights the complexity of drug metabolism and the significance of understanding the pharmacokinetics of compounds related to 4-(2-Methoxyethoxy)-pyrazol-1-yl-acetic acid for optimizing drug therapy (Shilling et al., 2010).
Properties
IUPAC Name |
2-[4-(2-methoxyethoxy)pyrazol-1-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-13-2-3-14-7-4-9-10(5-7)6-8(11)12/h4-5H,2-3,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBPFNIBCXLLGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN(N=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.